2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione
Overview
Description
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The presence of the 4-fluorophenyl group and the isoindole-1,3-dione core makes this compound particularly interesting for various scientific research and industrial applications .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including the human dopamine receptor d2 .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with their targets, such as the dopamine receptor d2, and modulate their activity .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it may influence dopaminergic signaling pathways .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been suggested to have potential applications as antipsychotic agents, indicating they may have neuroprotective effects .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been reported to be performed under solventless conditions, suggesting that the compound might be stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar indole derivatives have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method involves the reaction of phthalic anhydride with 4-fluoroaniline to form the intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Comparison with Similar Compounds
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one: This compound has a similar structure but with a pyridazinone core, which may result in different biological activities and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share the indole core but have different substituents, leading to variations in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of the 4-fluorophenyl group and the isoindole-1,3-dione core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRSUULHMUPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384650 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
82585-50-0 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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